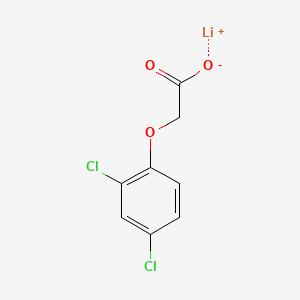
Lithium 2,4-dichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (2,4-dichlorophenoxy)-acetate is a chemical compound derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is characterized by the presence of lithium ions, which can influence its chemical behavior and applications. It is primarily used in scientific research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium (2,4-dichlorophenoxy)-acetate typically involves the neutralization of 2,4-dichlorophenoxyacetic acid with lithium hydroxide. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Lithium hydroxide→Lithium (2,4-dichlorophenoxy)-acetate+Water
This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure complete neutralization and high yield.
Industrial Production Methods
In industrial settings, the production of lithium (2,4-dichlorophenoxy)-acetate involves large-scale neutralization processes. The reaction is conducted in reactors equipped with temperature and pH control systems to optimize the reaction conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium (2,4-dichlorophenoxy)-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.
Applications De Recherche Scientifique
Lithium (2,4-dichlorophenoxy)-acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential effects on plant growth and development, given its origin from a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its lithium content.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of lithium (2,4-dichlorophenoxy)-acetate involves its interaction with specific molecular targets and pathways. The lithium ions can influence various biochemical processes, while the 2,4-dichlorophenoxyacetic acid moiety can affect plant growth by mimicking natural plant hormones. The exact pathways and molecular targets are still under investigation, but they likely involve interactions with cellular signaling pathways and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar chemical structure but different chlorine substitution pattern.
Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid): A related herbicide with a different side chain.
Uniqueness
Lithium (2,4-dichlorophenoxy)-acetate is unique due to the presence of lithium ions, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications where the effects of lithium are of interest.
Propriétés
Numéro CAS |
3766-27-6 |
|---|---|
Formule moléculaire |
C8H5Cl2LiO3 |
Poids moléculaire |
227.0 g/mol |
Nom IUPAC |
lithium;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C8H6Cl2O3.Li/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
WBGFKUKWGNKHTN-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-] |
Numéros CAS associés |
94-75-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)

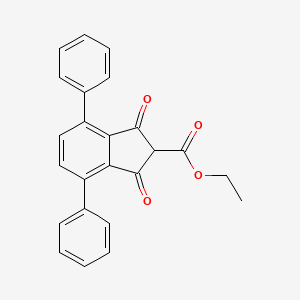
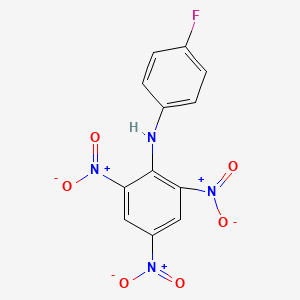
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)
![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)

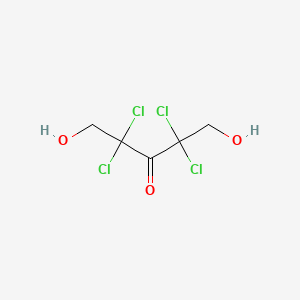
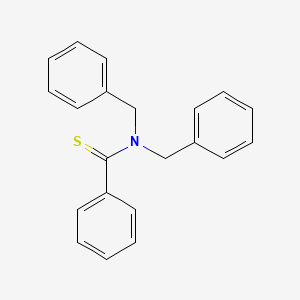
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
![2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11966131.png)
